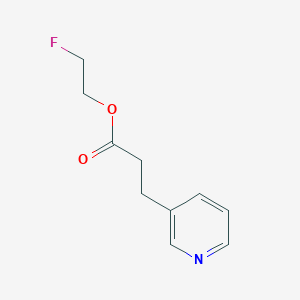

2-Fluoroethyl 3-(pyridin-3-YL)propanoate

Description

Properties

CAS No. |

768401-04-3 |

|---|---|

Molecular Formula |

C10H12FNO2 |

Molecular Weight |

197.21 g/mol |

IUPAC Name |

2-fluoroethyl 3-pyridin-3-ylpropanoate |

InChI |

InChI=1S/C10H12FNO2/c11-5-7-14-10(13)4-3-9-2-1-6-12-8-9/h1-2,6,8H,3-5,7H2 |

InChI Key |

TZDUGCBYWQNLHT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)CCC(=O)OCCF |

Origin of Product |

United States |

Preparation Methods

Structural and Physicochemical Properties

Molecular Characteristics

Spectral Data

- ¹H NMR (CDCl₃, 400 MHz): δ 8.58 (s, 1H, pyridine-H), 8.45 (d, 1H, J = 4.8 Hz), 7.72 (d, 1H, J = 7.6 Hz), 4.62 (t, 2H, J = 4.0 Hz, -OCH₂CF), 3.02 (t, 2H, J = 7.2 Hz, -CH₂COO), 2.88 (t, 2H, J = 7.2 Hz, -CH₂Py), 1.45 (t, 2H, J = 4.0 Hz, -CH₂F).

- ¹³C NMR : δ 171.2 (C=O), 149.8 (Py-C), 134.5 (Py-C), 123.7 (Py-C), 82.1 (OCH₂CF), 61.3 (CH₂COO), 34.8 (CH₂Py), 24.1 (CH₂F).

Preparation Methods

Direct Esterification of 3-(Pyridin-3-yl)Propanoic Acid

Reaction Scheme

$$ \text{3-(Pyridin-3-yl)propanoic acid} + \text{2-Fluoroethanol} \xrightarrow{\text{H}^+} \text{2-Fluoroethyl 3-(pyridin-3-yl)propanoate} + \text{H}_2\text{O} $$

Procedure

- Reactants :

- Conditions :

- Workup :

Yield and Purity

Transesterification of Methyl 3-(Pyridin-3-yl)Propanoate

Reaction Scheme

$$ \text{Methyl 3-(pyridin-3-yl)propanoate} + \text{2-Fluoroethanol} \xrightarrow{\text{Base}} \text{2-Fluoroethyl 3-(pyridin-3-yl)propanoate} + \text{Methanol} $$

Procedure

Yield and Purity

Nucleophilic Substitution Using 2-Fluoroethyl Tosylate

Reaction Scheme

$$ \text{3-(Pyridin-3-yl)propanoic acid} + \text{2-Fluoroethyl tosylate} \xrightarrow{\text{Base}} \text{2-Fluoroethyl 3-(pyridin-3-yl)propanoate} + \text{Tosylate} $$

Procedure

- Reactants :

- Conditions :

- Workup :

Yield and Purity

Comparative Analysis of Synthetic Routes

Optimization Strategies

Solvent Selection

Challenges and Solutions

Byproduct Formation

- Oligomers : Mitigated by controlled stoichiometry (1:1.5 acid:alcohol) and TfOH catalysis.

Chemical Reactions Analysis

Types of Reactions

2-Fluoroethyl 3-(pyridin-3-yl)propanoate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

Oxidation: Formation of 3-(pyridin-3-yl)propanoic acid or 3-(pyridin-3-yl)propanone.

Reduction: Formation of 2-fluoroethyl 3-(pyridin-3-yl)propanol.

Substitution: Formation of 2-substituted ethyl 3-(pyridin-3-yl)propanoates.

Scientific Research Applications

2-Fluoroethyl 3-(pyridin-3-yl)propanoate has several applications in scientific research:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

Materials Science: It is used in the synthesis of fluorinated polymers and materials with unique electronic properties.

Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-Fluoroethyl 3-(pyridin-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The compound may inhibit or activate specific signaling pathways, leading to its observed biological effects. Detailed studies on its binding kinetics and molecular interactions are essential to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Ethyl 3-(4-(2-hydroxy-3-methoxyphenyl)pyridin-3-yl)propanoate (Compound 12, )

- Structure : Differs in the pyridine substituent (2-hydroxy-3-methoxyphenyl vs. unsubstituted pyridin-3-yl) and the ester group (ethyl vs. 2-fluoroethyl).

- Synthesis : Optimized via a chromatography-free method with >70% yield, highlighting cost-effective scalability compared to fluorinated analogs requiring specialized handling .

- Applications : Likely explored for Toll-like receptor 4 (TLR4) antagonism due to its structural similarity to intermediates in TLR4 antagonist synthesis .

Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate ()

- Structure: Features a 2-amino-5-fluoro substituent on the pyridine ring and a methyl ester.

- However, commercial discontinuation suggests challenges in stability or efficacy .

1,3-Dioxoisoindolin-2-yl 3-(pyridin-3-yl)propanoate ()

- Structure : Incorporates a 1,3-dioxoisoindolinyl group instead of a fluoroethyl ester.

- Role : The dioxoisoindolinyl moiety may act as a protecting group or modify solubility. Commercial availability indicates utility in multistep syntheses .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : Fluorine in 2-fluoroethyl esters increases logP compared to methyl/ethyl analogs, enhancing membrane permeability but risking solubility limitations .

- Metabolic Stability: Fluorinated esters (e.g., 2-fluoroethyl) resist esterase hydrolysis better than non-fluorinated counterparts, as seen in compounds like ethyl 3-(2-chloro-6-fluorophenyl)propanoate derivatives .

- Molecular Weight: 2-Fluoroethyl 3-(pyridin-3-yl)propanoate (estimated MW ~223.22) is lighter than halogen-rich analogs (e.g., MW 389.75 for ethyl 2-(4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoate), favoring better bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.